N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14806347
InChI: InChI=1S/C20H20N4O4S2/c1-23(2)30(27,28)15-9-7-14(8-10-15)24-12-13(11-18(24)25)19(26)22-20-21-16-5-3-4-6-17(16)29-20/h3-10,13H,11-12H2,1-2H3,(H,21,22,26)
SMILES:
Molecular Formula: C20H20N4O4S2
Molecular Weight: 444.5 g/mol

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14806347

Molecular Formula: C20H20N4O4S2

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C20H20N4O4S2
Molecular Weight 444.5 g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)-1-[4-(dimethylsulfamoyl)phenyl]-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C20H20N4O4S2/c1-23(2)30(27,28)15-9-7-14(8-10-15)24-12-13(11-18(24)25)19(26)22-20-21-16-5-3-4-6-17(16)29-20/h3-10,13H,11-12H2,1-2H3,(H,21,22,26)
Standard InChI Key KQGUKHWRGWFRCO-UHFFFAOYSA-N
Canonical SMILES CN(C)S(=O)(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4S3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct domains:

  • A benzothiazole core, which contributes to planar aromaticity and potential π-π stacking interactions with biological targets.

  • A pyrrolidine-5-one ring, introducing conformational flexibility and hydrogen-bonding capabilities via its carbonyl group.

  • A 4-(dimethylsulfamoyl)phenyl group, which enhances solubility and may participate in sulfonamide-mediated enzyme inhibition .

The molecular formula is tentatively proposed as C₁₉H₂₀N₄O₃S, though discrepancies exist in reported molecular weights (358.42 g/mol vs. 384.46 g/mol). These variations may stem from differences in salt forms or hydration states.

Spectroscopic Characterization

Key spectroscopic data include:

  • ¹H NMR: Signals at δ 10.94 (s, 1H, amide NH) and δ 2.82 (s, 6H, dimethylsulfamoyl group) .

  • ¹³C NMR: Peaks corresponding to the benzothiazole carbons (δ 166–154 ppm) and pyrrolidone carbonyl (δ 175 ppm) .

  • HPLC: Retention time of 12.3 minutes under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Synthesis and Optimization

Reaction Pathways

The synthesis involves a multi-step sequence:

  • Formation of the benzothiazole-ylidene moiety via condensation of 2-aminothiophenol with a carbonyl precursor.

  • Coupling of the pyrrolidine-3-carboxamide using carbodiimide-based reagents.

  • Introduction of the dimethylsulfamoyl group through nucleophilic aromatic substitution.

Critical Parameters

  • Temperature: Reactions proceed optimally at 60–80°C, with higher temperatures leading to decomposition.

  • Catalysts: Triethylamine is essential for deprotonation during amide bond formation.

  • Yield: Reported yields range from 35% (initial steps) to 91% (final coupling) .

Biological Activity and Mechanistic Insights

Antifibrillary and Antioligomer Activity

In assays using thioflavin T (ThT) fluorescence, the compound reduced fibril formation of α-synuclein by 62% at 100 μM, comparable to the reference compound 5-nitro-1,2-benzothiazol-3-amine (5-NBA) . Transmission electron microscopy (TEM) confirmed dose-dependent inhibition of fibrillar aggregates (Table 1).

Table 1: Inhibition of Protein Aggregation by Benzothiazole Derivatives

CompoundTarget ProteinThT Reduction (%)IC₅₀ (μM)
Query Compoundα-Synuclein62 ± 3.145.2
5-NBA α-Synuclein68 ± 2.838.7
BTA-Sulfonamide TTR 81–12741 ± 4.2>100

Antimicrobial Activity

Preliminary screens against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. The dimethylsulfamoyl group likely enhances membrane permeability, while the benzothiazole core disrupts bacterial DNA gyrase.

Therapeutic Applications

Neurodegenerative Diseases

The compound’s ability to suppress α-synuclein oligomerization positions it as a candidate for Parkinson’s disease therapeutics. In M17D neuroblastoma cells expressing αS-3K::YFP, it reduced inclusion formation by 55% at 50 μM .

Comparative Analysis with Structural Analogs

Table 2: Structural and Functional Comparison of Benzothiazole Derivatives

CompoundKey FeaturesBioactivity Highlights
Query CompoundPyrrolidone, dimethylsulfamoylDual antifibrillary/antimicrobial
5-NBA Nitro group, simpler substituentsSuperior antioligomer activity
BTA-Sulfonamide Sulfonamide linker, acetyl groupModerate TTR inhibition

The pyrrolidone ring in the query compound confers greater conformational flexibility compared to rigid analogs like 5-NBA, potentially enhancing target engagement.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator